5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol
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Overview
Description
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol typically involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-amino-5-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions to form saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-formyl-2-(4-pyridinyl)-4-pyrimidinol.
Reduction: Formation of 5-methoxy-2-(4-piperidinyl)-4-pyrimidinol.
Substitution: Formation of 5-methoxy-2-(4-pyridinyl)-4-pyrimidinyl derivatives with various substituents.
Scientific Research Applications
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-Methoxy-4-(3-piperidinyl)-5-(2-pyridinyl)pyrimidine
- 5-Methoxy-2-methyl-4-pyridinyl-boronic acid
Comparison: 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYWGACXHSJWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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